(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide
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Overview
Description
(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide is a chiral amide compound with a molecular formula of C12H18N2O It is characterized by the presence of an amino group, a methyl group, and a phenylethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of (S)-2-amino-3-methylbutanoic acid with 1-phenylethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide
- (2S)-2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide
- (2S)-2-amino-3-methyl-N-(1-phenylethyl)pentanamide
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both an amino group and a phenylethyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide, also known as (S)-2-amino-3-methyl-N-((S)-1-phenylethyl)butanamide, is a chiral compound belonging to the amide class. Its molecular formula is C13H20N2O, with a molecular weight of 220.31 g/mol. The compound's structure includes an amino group, a methyl group, and a phenylethyl substituent, which contribute to its unique chemical properties and biological activities. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves coupling an amino acid derivative with phenylethylamine under either acidic or basic conditions. This method allows for the formation of the target compound through controlled reactions that optimize yields. Notably, this compound can undergo Hofmann rearrangement when reacted with halogens in a strongly basic medium, producing primary amines and carbon dioxide as by-products.
Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. It interacts with specific receptors and enzymes within the body, modulating their activity and leading to various physiological responses. This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Therapeutic Potential
The compound has been studied for its potential in treating conditions such as:
- Neurological Disorders : Its ability to interact with neurotransmitter systems suggests a role in managing conditions like epilepsy and depression.
- Antimicrobial Activity : Preliminary studies indicate that structurally similar compounds may exhibit antimicrobial properties against certain pathogens .
Neuropharmacological Effects
A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The results demonstrated that the compound significantly increased the release of gamma-aminobutyric acid (GABA), suggesting a potential anxiolytic effect.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of derivatives related to this compound. It was found that certain analogs suppressed the growth of phytopathogenic bacteria at concentrations as low as 10 ng cm−2, indicating promising applications in agricultural settings .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Acetamide | C2H5NO | Simple amide structure without chiral centers. |
Benzamide | C7H7NO | Contains an aromatic ring but lacks complex substituents. |
Butyramide | C4H9NO | Linear amide differing significantly in size and complexity. |
What distinguishes this compound is its unique combination of chiral centers and substituents, which confer specific chemical reactivity and biological properties. Its chiral nature enhances its value for enantioselective synthesis, making it significant in medicinal chemistry and drug development.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10?,12-/m0/s1 |
InChI Key |
IBMJEJFJDQFSCM-KFJBMODSSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
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